2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-amino-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c11-5-8(6-12)9(13)7-16-10-3-1-2-4-14(10)15/h1-4H,7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNRLORHNBTWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC(=C(C#N)C#N)N)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338778-97-5 | |
| Record name | 2-[1-Amino-2-[(1-oxido-2-pyridinyl)thio]ethylidene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338778-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .
Scientific Research Applications
2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3,3-dicyano-2-propenyl)sulfanyl]-1-pyridiniumolate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure: Pyridiniumolate ring + sulfanyl-linked 2-amino-3,3-dicyano-2-propenyl.
- Key functional groups: Pyridiniumolate (polar, charged heterocycle). Sulfanyl bridge (enhances conjugation and redox activity).
Analog 1: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Core structure : Sulfanyl-acetamide + 1,3,4-oxadiazole + indole.
- Key differences: Oxadiazole and indole substituents vs. pyridiniumolate and dicyanopropenyl. Acetamide linkage vs. propenyl chain.
- Implications: The indole and oxadiazole groups in Analog 1 enhance aromatic stacking and enzyme binding, whereas the target compound’s cyano groups may increase electrophilicity .
Analog 2: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids ()
- Core structure : Carboxymethyl-sulfanyl + aryl ketone + carboxylic acid.
- Key differences: Carboxylic acid and aryl ketone vs. pyridiniumolate and amino-dicyano groups. Less conjugation compared to the target compound.
- Implications : The carboxymethyl group in Analog 2 facilitates solubility, while the target’s pyridiniumolate may confer ionic character .
Target Compound
Analog 1 ()
- Method : Synthesized via condensation of thioglycolic acid with oxadiazole-indole intermediates.
- Key step : Michael addition or nucleophilic substitution to attach the sulfanyl group .
Analog 2 ()
- Method : Prepared via Friedel-Crafts acylation followed by Michael addition of thioglycolic acid to α,β-unsaturated ketones.
- Key step : Thioglycolic acid acts as a nucleophile in the Michael reaction .
Analog 1 ()
- Enzyme inhibition :
- α-Glucosidase : Compound 8q (IC₅₀ = 49.71 µM) vs. acarbose (38.25 µM).
- BChE : Compounds 8g (31.62 µM) and 8h (33.70 µM) show moderate inhibition.
- LOX : Compound 8b (99.30 µM) vs. baicalein (22.4 µM).
- Implications for target: The target’s pyridiniumolate may enhance binding to charged enzyme active sites, but its dicyano groups could reduce solubility compared to Analog 1’s indole-oxadiazole system .
Analog 2 ()
- Activity: No reported bioactivity; designed as synthetic intermediates.
- Implications for target: The target’s amino and cyano groups may enable interactions absent in Analog 2’s carboxymethyl-aryl system .
Physicochemical Properties
| Property | Target Compound | Analog 1 (8q) | Analog 2 (Compound 1) |
|---|---|---|---|
| Molecular Weight | ~300–350 g/mol (estimated) | 452.5 g/mol (example) | 280.3 g/mol (example) |
| Polarity | High (pyridiniumolate + CN/NH₂) | Moderate (indole + oxadiazole) | High (carboxylic acid + ketone) |
| Solubility | Likely polar aprotic solvents | DMSO/DMF (evidenced in assays) | Aqueous (carboxylic acid) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
